molecular formula C14H15N5O2 B2434512 2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(pyrazin-2-yl)propanamide CAS No. 2034363-26-1

2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(pyrazin-2-yl)propanamide

货号: B2434512
CAS 编号: 2034363-26-1
分子量: 285.307
InChI 键: XMDJNEXJTRMUPQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(pyrazin-2-yl)propanamide is a synthetic organic compound designed for research applications, featuring a cyclopenta[c]pyridazinone core linked to a pyrazine carboxamide group. This specific molecular architecture is of significant interest in medicinal chemistry and drug discovery. The core pyridazinone scaffold is a recognized pharmacophore in pharmaceutical research. Patents and scientific literature indicate that pyridazinone derivatives can act as thyroid hormone receptor agonists and that related cis-tetrahydrophthalazinone/pyridazinone hybrids demonstrate potent dual PDE3/PDE4 inhibitory activity, suggesting potential for anti-inflammatory research . Furthermore, closely related structural analogs, specifically those incorporating a thiophene-isoxazole group instead of the pyrazine, have demonstrated promising in vitro biological activities. Research on these analogs indicates potential anticancer properties through the induction of apoptosis and cell cycle arrest in cancer cell lines, as well as anti-inflammatory activity via potential inhibition of enzymes like 5-lipoxygenase (5-LOX) . This compound is provided exclusively for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions and in compliance with all applicable local and national regulations.

属性

IUPAC Name

2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)-N-pyrazin-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2/c1-9(14(21)17-12-8-15-5-6-16-12)19-13(20)7-10-3-2-4-11(10)18-19/h5-9H,2-4H2,1H3,(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMDJNEXJTRMUPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC=CN=C1)N2C(=O)C=C3CCCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(pyrazin-2-yl)propanamide is a member of the pyridazinone family, which has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a cyclopentane ring fused to a pyridazine moiety and a propanamide side chain. Its molecular formula is C12H12N4OC_{12}H_{12}N_4O, with a molecular weight of approximately 232.25 g/mol. The presence of multiple functional groups contributes to its biological activity.

Biological Activities

Research indicates that derivatives of pyridazines, including the target compound, exhibit a range of biological activities:

1. Anticancer Activity

Studies have shown that pyridazinone derivatives can inhibit the proliferation of various cancer cell lines. For instance:

  • Case Study : A series of tetrahydropyridazinone derivatives demonstrated significant cytotoxic effects against breast cancer cell lines (SK-BR-3) with IC50 values as low as 0.15 μM, indicating potent anticancer properties .

2. Anti-inflammatory Properties

Pyridazine derivatives are noted for their anti-inflammatory effects:

  • Mechanism : They may inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response .

3. Antimicrobial Activity

The compound has shown promise in antimicrobial applications:

  • Research Findings : Pyridazine derivatives have been reported to possess antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .

The biological activity of 2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(pyrazin-2-yl)propanamide is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in disease pathways.
  • Receptor Modulation : The compound could modulate receptor activity, influencing cellular signaling pathways related to inflammation and cancer progression.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar pyridazine derivatives:

Compound NameBiological ActivityIC50 Value (μM)Reference
Compound AAnticancer0.21
Compound BAnti-inflammatoryN/A
Compound CAntimicrobialN/A

常见问题

Q. Q1. How can researchers optimize the synthetic route for this compound while minimizing side products?

Methodological Answer :

  • Step 1 : Use a one-pot multi-step synthesis approach (e.g., combining cyclocondensation and amidation steps) to reduce intermediate purification, as demonstrated in analogous pyridazine derivatives .
  • Step 2 : Employ Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can isolate variables affecting yield and purity .
  • Step 3 : Monitor reaction progress via inline spectroscopy (e.g., FTIR or Raman) to detect intermediate formation and side reactions early .
  • Step 4 : Optimize purification using preparative HPLC with gradient elution, guided by HRMS and NMR data to confirm structural fidelity .

Q. Q2. What spectroscopic techniques are critical for structural characterization, and how should data contradictions be resolved?

Methodological Answer :

  • Primary Tools :
    • 1H/13C NMR : Assign proton environments (e.g., pyrazine NH vs. cyclopenta protons) and confirm stereochemistry .
    • HRMS : Validate molecular formula; discrepancies >2 ppm require re-evaluation of synthetic conditions .
    • IR : Confirm carbonyl (3-oxo) and amide stretches; inconsistencies may indicate tautomerization .
  • Resolution of Conflicts : Cross-reference with computational NMR prediction tools (e.g., ACD/Labs or Gaussian) and repeat experiments under inert conditions to rule out oxidation artifacts .

Advanced Research Questions

Q. Q3. How can computational modeling guide the identification of pharmacophore motifs in this compound for target validation?

Methodological Answer :

  • Step 1 : Perform molecular docking (e.g., AutoDock Vina) to map interactions between the cyclopenta-pyridazinone core and potential enzymatic targets (e.g., kinases) .
  • Step 2 : Use DFT calculations (B3LYP/6-31G*) to evaluate electron density distributions, focusing on the 3-oxo group and pyrazine ring as hydrogen-bond acceptors .
  • Step 3 : Validate predictions via site-directed mutagenesis assays if targeting a known protein; correlate binding affinity (Kd) with computational ΔG values .

Q. Q4. How should researchers address contradictory bioactivity data across in vitro and in vivo models?

Methodological Answer :

  • Step 1 : Replicate assays under standardized conditions (e.g., cell line authentication, serum-free media) to rule out experimental variability .
  • Step 2 : Investigate metabolic stability using liver microsomes; the pyrazine moiety may undergo rapid oxidation in vivo, reducing efficacy .
  • Step 3 : Apply pharmacokinetic-pharmacodynamic (PK/PD) modeling to reconcile discrepancies, adjusting for factors like protein binding and tissue penetration .

Q. Q5. What strategies are effective for studying the compound’s reactivity under varying pH and redox conditions?

Methodological Answer :

  • Step 1 : Use electrochemical methods (cyclic voltammetry) to probe redox behavior, particularly at the pyridazinone ring .
  • Step 2 : Conduct pH-dependent stability studies (pH 1–13) with UV-Vis monitoring; hydrolytic degradation pathways are likely at extremes .
  • Step 3 : Pair experimental data with ab initio simulations (e.g., exploring transition states for hydrolysis) to predict degradation products .

Q. Q6. How can researchers design experiments to scale synthesis from milligram to gram quantities without compromising purity?

Methodological Answer :

  • Step 1 : Transition from batch to flow chemistry for critical steps (e.g., amide coupling), ensuring consistent mixing and temperature control .
  • Step 2 : Implement Process Analytical Technology (PAT) for real-time monitoring of key quality attributes (e.g., particle size, crystallinity) .
  • Step 3 : Use Quality by Design (QbD) principles to define a design space for scale-up, incorporating risk assessment of critical process parameters .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。